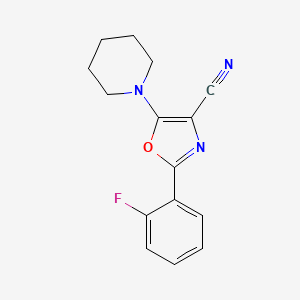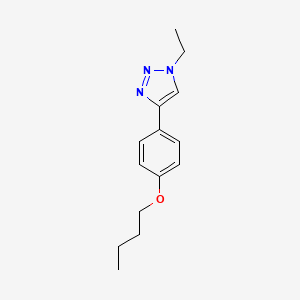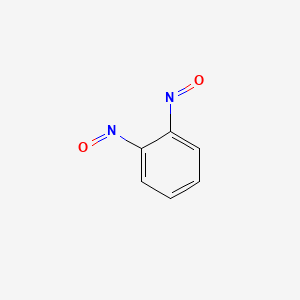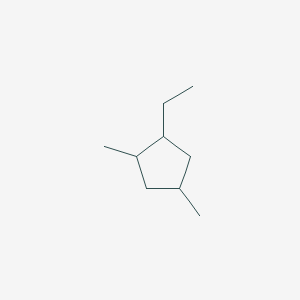
Cyclopentane, 2-ethyl-1,4-dimethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentane, 2-ethyl-1,4-dimethyl is an organic compound with the molecular formula C₉H₁₈. It is a derivative of cyclopentane, where two methyl groups and one ethyl group are substituted at the 1, 4, and 2 positions, respectively. This compound is part of the cycloalkane family, which are saturated hydrocarbons with carbon atoms arranged in a ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane derivatives, including 2-ethyl-1,4-dimethylcyclopentane, can be achieved through various methods. One common approach involves the alkylation of cyclopentane using appropriate alkyl halides in the presence of a strong base. For instance, the reaction of cyclopentane with ethyl chloride and methyl chloride in the presence of a strong base like sodium hydride can yield 2-ethyl-1,4-dimethylcyclopentane.
Industrial Production Methods
Industrial production of cyclopentane derivatives often involves catalytic hydrogenation of cyclopentadiene derivatives. The process typically uses metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired hydrogenation and alkylation.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentane, 2-ethyl-1,4-dimethyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts, converting the compound into more saturated derivatives.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) using halogenating agents like chlorine gas or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Chlorine gas (Cl₂), bromine (Br₂)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: More saturated cyclopentane derivatives
Substitution: Halogenated cyclopentane derivatives
Aplicaciones Científicas De Investigación
Cyclopentane, 2-ethyl-1,4-dimethyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of cyclopentane, 2-ethyl-1,4-dimethyl involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular functions.
Comparación Con Compuestos Similares
Cyclopentane, 2-ethyl-1,4-dimethyl can be compared with other cyclopentane derivatives such as:
- 1-cis-4-dimethyl-trans-2-ethylcyclopentane
- cis,cis,cis-2-Ethyl-1,4-dimethylcyclopentane
- cis,cis,trans-2-Ethyl-1,4-dimethylcyclopentane
- cis,trans,cis-2-Ethyl-1,4-dimethylcyclohexane
- cis,trans,trans-2-Ethyl-1,4-dimethylcyclopentane
These compounds share similar structural features but differ in the spatial arrangement of their substituents, leading to variations in their chemical and physical properties. The unique arrangement of substituents in this compound contributes to its distinct reactivity and applications.
Propiedades
Número CAS |
3726-40-7 |
|---|---|
Fórmula molecular |
C9H18 |
Peso molecular |
126.24 g/mol |
Nombre IUPAC |
1-ethyl-2,4-dimethylcyclopentane |
InChI |
InChI=1S/C9H18/c1-4-9-6-7(2)5-8(9)3/h7-9H,4-6H2,1-3H3 |
Clave InChI |
VMCXXGFUCWAIIN-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(CC1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14168169.png)
![[2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate](/img/structure/B14168171.png)
![4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile](/img/structure/B14168179.png)
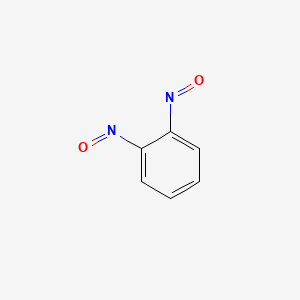
![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14168184.png)
![Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14168188.png)

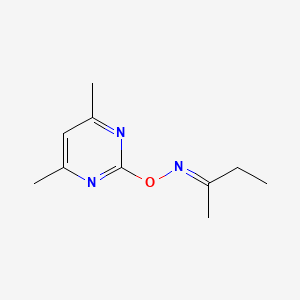
![2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B14168213.png)
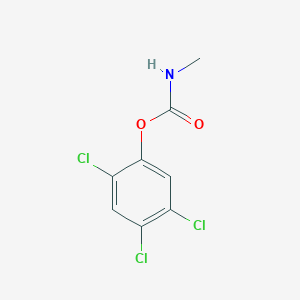
![7-Aminobenzo[D]thiazole-2-thiol](/img/structure/B14168217.png)
